(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate
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Description
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C24H22N4O7S2 and its molecular weight is 542.58. The purity is usually 95%.
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Biological Activity
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound notable for its potential biological activities. The structure features multiple functional groups, including a thiazole ring and a cyano group, which suggest diverse pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Structural Characteristics
The compound's molecular formula is C24H22N4O7S2, with a molecular weight of approximately 542.6 g/mol. Its intricate structure is likely to influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C24H22N4O7S2 |
Molecular Weight | 542.6 g/mol |
CAS Number | 714283-03-1 |
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit various biological activities. These include:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects, potentially through mechanisms involving apoptosis and cell cycle regulation. Similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific kinases involved in cell growth and survival.
- Antimicrobial Activity : The presence of a thiazole ring in the structure is associated with antimicrobial properties. Compounds containing thiazole have been documented to exhibit activity against various bacterial strains.
- Anti-inflammatory Effects : Structural analogs have demonstrated anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways.
Case Study 1: Anticancer Activity
A study exploring the anticancer activity of related thiophene derivatives revealed that these compounds inhibited cellular CDK9-mediated RNA polymerase II transcription, leading to reduced expression of the anti-apoptotic protein Mcl-1. This suggests that this compound may similarly affect cancer cell survival mechanisms .
Case Study 2: Antimicrobial Activity
In a comparative analysis of thiazole-containing compounds, it was found that those with similar structural motifs to our target compound exhibited significant antibacterial activity against Gram-positive bacteria. This indicates potential for this compound in treating infections caused by resistant strains .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with key enzymes and receptors within cells:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, including those responsible for DNA replication and repair.
- Receptor Modulation : The compound may also act as a modulator of various receptors linked to cell signaling pathways, influencing processes such as apoptosis and inflammation.
Properties
IUPAC Name |
4-O-ethyl 2-O-(2-methoxyethyl) 5-[[(Z)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O7S2/c1-4-34-23(29)19-14(2)20(24(30)35-9-8-33-3)37-22(19)26-12-16(11-25)21-27-18(13-36-21)15-6-5-7-17(10-15)28(31)32/h5-7,10,12-13,26H,4,8-9H2,1-3H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEKINSHOGCGAE-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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